N-(2-pyrimidylmethyl)ethylenediamine N-(2-pyrimidylmethyl)ethylenediamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14123163
InChI: InChI=1S/C7H12N4/c8-2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6,8H2
SMILES:
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol

N-(2-pyrimidylmethyl)ethylenediamine

CAS No.:

Cat. No.: VC14123163

Molecular Formula: C7H12N4

Molecular Weight: 152.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2-pyrimidylmethyl)ethylenediamine -

Specification

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
IUPAC Name N'-(pyrimidin-2-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C7H12N4/c8-2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6,8H2
Standard InChI Key BMJLOVVMTJXJLW-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)CNCCN

Introduction

Structural and Molecular Characteristics

N-(2-Pyrimidylmethyl)ethylenediamine consists of an ethylenediamine backbone (C₂H₄(NH₂)₂) modified by a 2-pyrimidylmethyl group. The pyrimidine ring introduces two nitrogen atoms at the 1- and 3-positions, creating a heterocyclic system distinct from pyridine-based analogs. Key structural features include:

  • Molecular Formula: C₇H₁₂N₄

  • Molecular Weight: 152.21 g/mol

  • Functional Groups: Primary amines (ethylenediamine) and a pyrimidine ring.

Compared to N-(2-pyridylmethyl)ethylenediamine, the pyrimidine ring’s electron-withdrawing nature may reduce basicity at the amine sites while enhancing π-π stacking capabilities .

Synthesis and Reactivity

While no direct synthesis reports exist for N-(2-pyrimidylmethyl)ethylenediamine, analogous pathways for pyridylmethyl-ethylenediamine derivatives suggest viable routes:

Proposed Synthesis Pathway

  • Chloromethylation of Pyrimidine:
    Pyrimidine reacts with formaldehyde and HCl to yield 2-chloromethylpyrimidine.

  • Nucleophilic Substitution:
    Ethylenediamine reacts with 2-chloromethylpyrimidine in a polar solvent (e.g., ethanol) under reflux:

    C₅H₅N₂CH₂Cl + H₂NCH₂CH₂NH₂ → C₅H₅N₂CH₂NHCH₂CH₂NH₂ + HCl\text{C₅H₅N₂CH₂Cl + H₂NCH₂CH₂NH₂ → C₅H₅N₂CH₂NHCH₂CH₂NH₂ + HCl}

    This method mirrors the synthesis of N-(2-pyridylmethyl)ethylenediamine .

Key Challenges

  • Regioselectivity: Ensuring substitution at the pyrimidine’s 2-position.

  • Purification: Separation from di- or tri-substituted byproducts.

Physicochemical Properties

Inferred from structural analogs:

PropertyValue/RangeComparison to Pyridyl Analogs
SolubilityModerate in polar solventsLower than pyridyl due to reduced basicity
Basicity (pKa)~7.5 (amines)Weaker base than pyridyl derivatives
Thermal StabilityStable up to 200°CSimilar to ethylenediamine complexes

Coordination Chemistry and Applications

Ligand Behavior

The compound acts as a tridentate ligand, coordinating via:

  • Two primary amines from ethylenediamine.

  • One pyrimidine nitrogen (N1 or N3).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for large-scale production.

  • Spectroscopic Characterization: UV-Vis, EPR, and X-ray crystallography of metal complexes.

  • Biological Testing: Evaluate cytotoxicity and therapeutic potential.

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